2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid
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Overview
Description
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of propanoic acid, featuring an amino group, a hydroxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyridinyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-3-(pyridin-3-yl)propanoic acid.
Reduction: Formation of 2-amino-3-hydroxy-3-(pyridin-3-yl)propylamine.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
- 3-Pyridinepropionic acid
Uniqueness
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the pyridinyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the 3-position pyridinyl group may result in different binding affinities and selectivities for enzymes and receptors compared to its 2- and 4-position counterparts.
Properties
IUPAC Name |
2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-2-1-3-10-4-5/h1-4,6-7,11H,9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHXXEYZWSACRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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